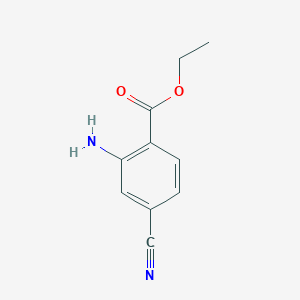

Ethyl 2-amino-4-cyanobenzoate

Overview

Description

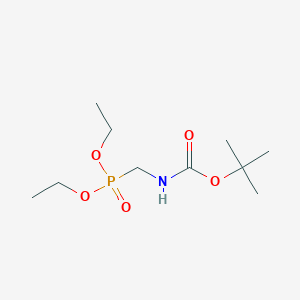

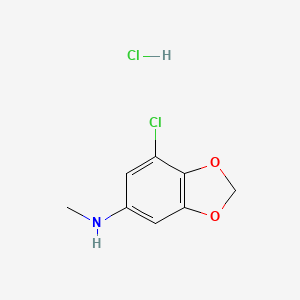

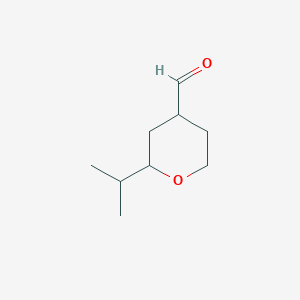

Ethyl 2-amino-4-cyanobenzoate is an organic compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 . The compound is a derivative of benzoic acid, with an ethyl ester, an amino group, and a cyano group attached to the benzene ring .

Synthesis Analysis

The synthesis of Ethyl 2-amino-4-cyanobenzoate can be achieved through a reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride . Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . The synthesis of this compound can involve different types of reactions, including cyclocondensation and cyclization .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-cyanobenzoate consists of a benzene ring with an ethyl ester, an amino group, and a cyano group attached to it . The compound’s structure can be represented by the SMILES string CCOC(=O)c1ccc(cc1)C#N .

Chemical Reactions Analysis

Ethyl 2-amino-4-cyanobenzoate, like other cyanoacetamides, possesses both electrophilic and nucleophilic properties . These properties have been used to design different heterocyclic moieties with different ring sizes . The compound can undergo various chemical reactions, including alkylation, esterification, and reduction .

Physical And Chemical Properties Analysis

Ethyl 2-amino-4-cyanobenzoate is a solid at 20 degrees Celsius . It has a melting point of 52-54 degrees Celsius . The compound is soluble in methanol . Its solubility in water is limited due to the non-polar ethyl group present in its structure .

Mechanism of Action

While the specific mechanism of action for Ethyl 2-amino-4-cyanobenzoate is not explicitly mentioned in the search results, benzoate compounds, which Ethyl 2-amino-4-cyanobenzoate is a type of, are known to act as local anesthetics . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Safety and Hazards

Ethyl 2-amino-4-cyanobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding contact with skin and eyes, not breathing dust, not ingesting, and seeking immediate medical assistance if swallowed .

Future Directions

While specific future directions for Ethyl 2-amino-4-cyanobenzoate are not mentioned in the search results, the compound’s potential applications in the synthesis of heterocyclic compounds and as a local anesthetic suggest areas for future research . Further studies could explore its potential uses in pharmaceuticals and its synthesis methods could be optimized for industrial applications .

properties

IUPAC Name |

ethyl 2-amino-4-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSGHHVAWPDPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3261901.png)

![3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride](/img/structure/B3261907.png)